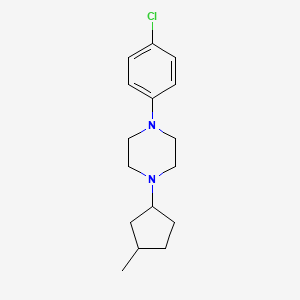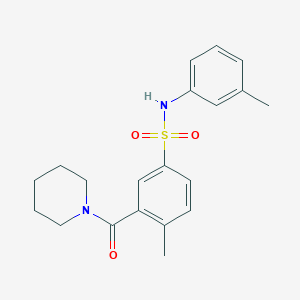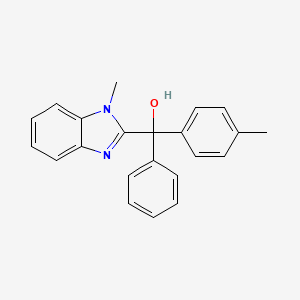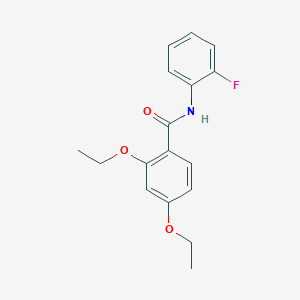![molecular formula C19H19N5O2S B5343661 N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5343661.png)
N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)-2-thiophenecarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as TH287 and belongs to the class of small molecule inhibitors that target the DNA damage response pathway.
Wirkmechanismus
TH287 selectively inhibits the activity of Chk2 by binding to the ATP-binding pocket of the kinase domain. This binding prevents the phosphorylation of downstream targets involved in the DNA damage response pathway, ultimately leading to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
TH287 has been shown to induce cell death in cancer cells by inhibiting the activity of Chk2. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. TH287 has also been shown to sensitize cancer cells to radiation therapy by inhibiting the DNA damage response pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TH287 is its selectivity towards Chk2, which makes it a promising candidate for cancer treatment. However, TH287 has a short half-life and poor solubility, which limits its efficacy in vivo. Additionally, TH287 has shown some toxicity in preclinical studies, which needs to be addressed before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of TH287. One direction is to improve the pharmacokinetic properties of TH287 to increase its efficacy in vivo. Another direction is to evaluate the combination of TH287 with other cancer therapies, such as radiation therapy and chemotherapy. Additionally, further studies are needed to investigate the potential of TH287 in the treatment of specific types of cancer, such as breast cancer and lung cancer.
Synthesemethoden
TH287 is synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of TH287 starts with the reaction of 2-chlorothiophene-3-carboxylic acid with 4-aminophenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 6-bromo-3-pyridazineamine in the presence of a palladium catalyst to obtain the key intermediate. This intermediate is then reacted with morpholine in the presence of a base to obtain TH287.
Wissenschaftliche Forschungsanwendungen
TH287 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of the DNA damage response kinase, Chk2, which is involved in the repair of damaged DNA. Inhibition of Chk2 activity leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells. TH287 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-19(16-2-1-13-27-16)21-15-5-3-14(4-6-15)20-17-7-8-18(23-22-17)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,20,22)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHLTPYMAOHCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dichlorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5343587.png)
![1-allyl-4-[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine](/img/structure/B5343592.png)

![3-[(6-methyl-2-pyridinyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5343604.png)
![3-methyl-8-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5343610.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5343627.png)

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5343665.png)


![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-fluorobenzenesulfonohydrazide](/img/structure/B5343676.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,4'-bipiperidine-4'-carboxamide dihydrochloride](/img/structure/B5343684.png)